PD 144418-d7 Oxalate

sigma-1 receptor binding affinity radioligand competition assay guinea pig brain membranes

PD 144418-d7 Oxalate is the stable-isotope-labeled (deuterated) oxalate salt of PD 144418, a highly potent and selective sigma-1 (σ1) receptor antagonist/ligand. The parent compound, 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, exhibits a reported binding affinity of Ki = 0.08 ± 0.01 nM for σ1 sites and Ki = 1377 nM for σ2 sites in guinea pig brain membranes, yielding an approximately 17,212-fold selectivity for σ1 over σ2.

Molecular Formula C₂₀H₁₇D₇N₂O₅
Molecular Weight 379.46
Cat. No. B1153159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 144418-d7 Oxalate
Synonyms1,2,3,6-Tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine-d7 Oxalate; 
Molecular FormulaC₂₀H₁₇D₇N₂O₅
Molecular Weight379.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 144418-d7 Oxalate for Sigma-1 Receptor Research: Procurement-Relevant Baseline Profile


PD 144418-d7 Oxalate is the stable-isotope-labeled (deuterated) oxalate salt of PD 144418, a highly potent and selective sigma-1 (σ1) receptor antagonist/ligand [1]. The parent compound, 1,2,3,6-tetrahydro-5-[3-(4-methylphenyl)-5-isoxazolyl]-1-propylpyridine, exhibits a reported binding affinity of Ki = 0.08 ± 0.01 nM for σ1 sites and Ki = 1377 nM for σ2 sites in guinea pig brain membranes, yielding an approximately 17,212-fold selectivity for σ1 over σ2 [1]. The deuterated analog carries seven deuterium atoms on the N-propyl substituent, increasing the molecular mass by +7 Da (free base MW 282.38 → d7 MW 289.38; oxalate salt MW ~379.46) to serve as an internal standard for quantitative LC-MS/MS workflows without altering the pharmacological binding profile .

PD 144418-d7 Oxalate Procurement: Why In-Class Sigma-1 Ligands Cannot Be Interchanged


Sigma-1 receptor ligands span a wide range of affinities, selectivities, and functional profiles. The most commonly cited research tools such as PRE-084 (σ1 agonist, Ki = 2.2 nM), NE-100 (σ1 antagonist, Ki = 1.03 nM), haloperidol (σ1/D2 dual ligand, Ki ≈ 2.8 nM), and (+)-pentazocine (σ1 agonist, Ki ≈ 2.1–4.3 nM) differ from PD 144418 by a factor of >12-fold in σ1 affinity and up to >84-fold in σ1/σ2 selectivity [1][2]. Furthermore, haloperidol binds dopamine D2 receptors with potency equivalent to its σ1 binding (Ki = 2.8 nM), fundamentally confounding interpretation of σ1-mediated effects [2]. These quantitative gaps in potency, selectivity, and off-target profile mean that substituting any of these analogs for PD 144418 in a study protocol would alter target engagement, receptor occupancy, and pharmacological readout in ways that cannot be normalized by dose adjustment alone. The deuterated (d7) form of PD 144418 is required specifically when stable-isotope-dilution LC-MS quantification is needed; non-deuterated analogs cannot serve this function [3].

PD 144418-d7 Oxalate: Quantitative Comparator-Based Evidence for Scientific Selection


Sigma-1 Receptor Binding Affinity: PD 144418 vs PRE-084, NE-100, Haloperidol

PD 144418 binds to σ1 receptors with a Ki of 0.08 nM as determined by displacement of [3H](+)-pentazocine in guinea pig brain membranes [1]. This represents a 27.5-fold higher affinity than the well-established σ1 agonist PRE-084 (Ki = 2.2 nM) measured under comparable conditions , a 12.9-fold higher affinity than the σ1 antagonist NE-100 (Ki = 1.03 nM) [2], and a 35-fold higher affinity than haloperidol (Ki = 2.8 nM) [3]. The 0.08 nM Ki value places PD 144418 among the highest-affinity σ1 ligands reported in primary literature.

sigma-1 receptor binding affinity radioligand competition assay guinea pig brain membranes

Sigma-1/Sigma-2 Selectivity Ratio: PD 144418 vs PRE-084, NE-100, Haloperidol

PD 144418 demonstrates a σ1/σ2 selectivity ratio of approximately 17,212 (Ki σ2 = 1,377 nM ÷ Ki σ1 = 0.08 nM) as reported in the primary characterization paper [1]. This selectivity is 2.9-fold greater than PRE-084 (ratio ≈ 5,950; Ki σ2 = 13,091 nM, Ki σ1 = 2.2 nM) , 84-fold greater than NE-100 (ratio > 205) [2], and approximately 5,700-fold greater than haloperidol (which exhibits roughly equal affinity for σ1 and σ2, ratio ≈ 1–3) [3]. The extremely high selectivity of PD 144418 ensures that at concentrations sufficient to saturate σ1 receptors, σ2 receptor occupancy remains minimal.

sigma receptor selectivity sigma-1/sigma-2 ratio off-target binding minimization

Off-Target Receptor Selectivity Profile: PD 144418 Clean Panel vs Haloperidol Dual σ1/D2 Activity

In the original selectivity profiling, PD 144418 was screened against a broad panel including dopaminergic, adrenergic, muscarinic, serotonin, and norepinephrine transporters, showing no significant affinity at any of these targets [1]. In a subsequent study, PD 144418 showed Ki > 100 µM at serotonin and norepinephrine transporters and a weak Ki of 9.0 µM at the dopamine transporter (DAT) [2]. By contrast, haloperidol binds dopamine D2 receptors with Ki = 2.8 nM—identical to its σ1 affinity—meaning that haloperidol cannot discriminate σ1-mediated from D2-mediated effects at any pharmacologically relevant concentration [3]. BMY-14802, another σ1 antagonist, has an IC50 of approximately 100 nM at σ1 with residual activity at 5-HT1A and α1-adrenergic receptors .

receptor selectivity panel dopamine D2 receptor muscarinic receptor off-target screening

In Vivo Sigma-1 Receptor Occupancy: Quantitative CNS Engagement with PD 144418

PD 144418 demonstrates quantifiable in vivo brain σ1 receptor occupancy in mice with an ED50 of 0.22 µmol/kg (i.p.) for whole-brain σ1 sites [1]. The behavioral ED50 for attenuation of cocaine-induced hyperactivity was 0.79 µmol/kg, corresponding to 80% σ1 receptor occupancy, with a strong correlation (r² = 0.88) between increasing cerebral σ1 occupancy and behavioral effect magnitude [1]. Furthermore, significant σ1 receptor occupancy and behavioral efficacy were maintained for 16 hours after a single 10.0 µmol/kg dose [1]. Comparable occupancy-behavioral correlation data are not available in the published literature for PRE-084, NE-100, or haloperidol when studied as σ1-selective tools.

in vivo receptor occupancy behavioral pharmacology dose-response ED50

Deuterium Isotopic Differentiation: PD 144418-d7 as Quantitative LC-MS Internal Standard

PD 144418-d7 carries seven deuterium atoms on the N-propyl substituent, providing a +7 Da mass shift relative to the parent compound (MW 282.38 → 289.38 for the free base) . This mass difference enables chromatographic co-elution with the unlabeled analyte while providing baseline-resolved MS detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole instruments [1]. Non-deuterated PD 144418 or other sigma-1 ligands such as PRE-084 and NE-100 cannot serve as internal standards for PD 144418 quantification because they lack the requisite isotopic mass shift and co-elution properties, and may exhibit different ionization efficiencies and matrix effects [1].

stable isotope labeled internal standard LC-MS/MS quantification deuterated analog isotope dilution mass spectrometry

Functional Antagonism of NMDA-Stimulated cGMP and Mescaline-Induced Behavior: PD 144418 vs Haloperidol Interaction

PD 144418 reversed the NMDA-induced increase in cGMP in rat cerebellar slices with an IC50 of 4.5 µM without affecting basal levels, demonstrating functional σ1 antagonism at the NMDA receptor signaling interface [1]. PD 144418 also antagonized mescaline-induced scratching in mice at doses that did not alter spontaneous motor activity—a behavioral signature distinct from haloperidol, which suppresses basal locomotion due to D2 antagonism [1][2]. Additionally, PD 144418 potentiated the haloperidol-induced decrease in 5-hydroxytryptophan (5-HTP) in the mesolimbic region, while having no effect alone on serotonin or dopamine synthesis, indicating a modulatory rather than direct neurotransmitter-depleting mechanism [1].

NMDA receptor modulation cGMP cerebellar slices mescaline-induced scratching antipsychotic model

PD 144418-d7 Oxalate: Evidence-Driven Research and Industrial Application Scenarios


Selective Pharmacological Dissection of Sigma-1 vs Sigma-2 Receptor Functions in CNS Tissues

With a σ1/σ2 selectivity ratio of ~17,212 and a clean off-target panel, PD 144418 enables unequivocal assignment of pharmacological effects to σ1 receptors. At concentrations that fully occupy σ1 sites (~1–10 nM in binding assays), σ2 occupancy is <0.1%, eliminating the need for σ2 antagonist co-treatment [1]. This contrasts sharply with haloperidol (equipotent at σ1 and D2), which requires additional D2 antagonists to isolate σ1 contributions [2].

In Vivo Sigma-1 Receptor Occupancy-Driven Behavioral Pharmacology in Mice

PD 144418 provides experimentally validated in vivo target engagement metrics (ED50 = 0.22 µmol/kg, i.p. for brain σ1 occupancy; r² = 0.88 for occupancy-behavior correlation) that enable rational dose selection in rodent behavioral studies [3]. The 16-hour duration of significant occupancy permits once-daily dosing protocols with verified target engagement for studies of cocaine-induced hyperactivity attenuation, food-reinforced operant responding, and motivational behavior [3].

Stable-Isotope-Dilution LC-MS/MS Quantification of PD 144418 in Biological Matrices

PD 144418-d7 Oxalate serves as the stable-isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS determination of PD 144418 in plasma, brain tissue, cerebrospinal fluid, and in vitro metabolic stability assays. The +7 Da mass shift ensures chromatographic co-elution while providing baseline-resolved MRM transitions for matrix-effect correction [4]. This is essential for pharmacokinetic profiling, tissue distribution studies, and DMPK characterization of PD 144418, for which no structural analog IS can substitute [4].

NMDA Receptor–Sigma-1 Interaction Studies Without Dopaminergic Confounds

PD 144418 selectively reverses NMDA-induced cGMP elevation in cerebellar slices (IC50 = 4.5 µM) without the confounding dopamine D2 receptor blockade inherent to haloperidol [1]. This property is critical for studies investigating sigma-1 modulation of glutamatergic neurotransmission, particularly in schizophrenia and neuroprotection models where dopaminergic interference would confound interpretation [1][5].

Quote Request

Request a Quote for PD 144418-d7 Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.